molecular formula C14H17N3O5S B7093229 methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate

methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B7093229
M. Wt: 339.37 g/mol
InChI Key: RKYFCYXJHPYWCX-LLVKDONJSA-N
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Description

Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate is a complex organic compound featuring a unique imidazo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the oxan-3-yl group and the sulfamoyl moiety contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate typically involves multi-step organic synthesis

    Formation of Imidazo[1,5-a]pyridine Core: This step often involves the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions.

    Introduction of Oxan-3-yl Group: The oxan-3-yl group can be introduced via nucleophilic substitution reactions, where a suitable oxirane or oxetane derivative reacts with the imidazo[1,5-a]pyridine core.

    Sulfamoylation: The sulfamoyl group is typically introduced using sulfamoyl chloride or a similar reagent under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-3-yl group or the imidazo[1,5-a]pyridine core, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the imidazo[1,5-a]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,2-a]pyridine-6-carboxylate: Similar structure but different positioning of the nitrogen atoms in the imidazo ring.

    Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyrimidine-6-carboxylate: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to form multiple types of interactions with biological targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-21-14(18)10-4-5-12-13(15-9-17(12)7-10)23(19,20)16-11-3-2-6-22-8-11/h4-5,7,9,11,16H,2-3,6,8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYFCYXJHPYWCX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC(=C2C=C1)S(=O)(=O)NC3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CN2C=NC(=C2C=C1)S(=O)(=O)N[C@@H]3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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